3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid
Description
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C17H17NO4, and it has a molecular weight of approximately 299.32 g/mol.
Properties
IUPAC Name |
3-[4-(dimethylcarbamoyl)phenyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(2)16(19)12-9-7-11(8-10-12)13-5-4-6-14(17(20)21)15(13)22-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYKISOEEBHQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691346 | |
| Record name | 4'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-92-3 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)carbonyl]-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261981-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 2-methoxybenzoic acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Acylation: The amino group is acylated with dimethylcarbamoyl chloride to form the N,N-dimethylaminocarbonyl derivative.
Coupling: Finally, the acylated product is coupled with 4-bromobenzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-carboxybenzoic acid.
Reduction: Formation of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzyl alcohol.
Substitution: Formation of halogenated derivatives like 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxy-5-bromobenzoic acid.
Scientific Research Applications
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid
- 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid
- 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid
Uniqueness
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is unique due to the presence of both a methoxy group and a dimethylaminocarbonyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific applications in research and industry.
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